Home > Products > Screening Compounds P106149 > 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide - 1170633-66-5

4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Catalog Number: EVT-3046900
CAS Number: 1170633-66-5
Molecular Formula: C22H24N6O2S
Molecular Weight: 436.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: This compound features a pyrazolo[3,4-d]pyrimidine core, similar to the target compound. [] The research primarily focuses on its crystal structure, analyzed through X-ray diffraction and Hirshfeld surface analysis, and its electronic properties are explored through DFT calculations. []
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide. Differences lie in the substituents attached to this core. While the target compound features a phenethylamino group at the 4-position and a sulfonamide-containing substituent at the 1-position, this related compound has a methylsulfanyl group at the 4-position and an ethylacetate group at the 1-position. []
  • Compound Description: This pyrido[2,3-d]pyrimidin-4-one derivative, synthesized from ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, exhibits potential cytotoxic activity. [] It acts as a tyrosine kinase and thymidylate synthase inhibitor. []
  • Relevance: This compound, while containing a pyrido[2,3-d]pyrimidin-4-one core instead of the pyrazolo[3,4-d]pyrimidine of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, is relevant due to the close structural similarity and shared biological relevance of these heterocyclic scaffolds as kinase inhibitors. Both compound classes are frequently explored in medicinal chemistry for anticancer properties. []

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: This series of compounds incorporates a pyrazolo[3,4-d]pyrimidine scaffold and exhibits promising cytotoxic activity. [] These compounds are synthesized from 1,3-benzothiazole-2-thiol and other readily available starting materials. []
  • Relevance: This group of compounds shares the crucial pyrazolo[3,4-d]pyrimidine core with 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, making them structurally related. The variations in substituents, with this group featuring a benzothiazole moiety, highlight the versatility of the core structure in drug design. []

1-Methyl- and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxides

  • Compound Description: These compounds, specifically 1-methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide (IIm-0) and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide (IIp-0), are central to the study and serve as precursors for various pyrazolo[3,4-d]pyrimidine derivatives. [] The research delves into their reactivity and transformations, exploring ring fission reactions, rearrangements, and reactions with nucleophiles. []
  • Relevance: These compounds are directly related to 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, sharing the pyrazolo[3,4-d]pyrimidine framework. The presence of N-oxides in these compounds offers a handle for further derivatization and highlights the chemical space explored around the core structure. []

N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Compound Description: This series includes ten newly synthesized compounds with a focus on their solid-state structures and hydrogen bonding patterns, influenced by the nature of N4-substituents and the presence of water molecules. []
  • Relevance: These compounds highlight the diversity possible within the pyrazolo[3,4-d]pyrimidine family, also sharing this core structure with 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide. While the target compound focuses on a specific substitution pattern, this series explores a wider array of N4 substituents, emphasizing the structural variability possible within this chemical class. []

Pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives

  • Compound Description: This series of compounds, synthesized from N-(4-carboethoxypyrazol-3-yl)-N'-arylthioureas, demonstrates potent anti-inflammatory activity. [] The study highlights two compounds, (27) and (32), with significant anti-inflammatory effects compared to the standard drug indomethacin. []
  • Relevance: While this series contains a more complex fused ring system compared to 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, they are both ultimately derived from pyrazolo[3,4-d]pyrimidine building blocks. This connection emphasizes the role of this scaffold in medicinal chemistry for developing anti-inflammatory agents, albeit with structural modifications leading to diverse pharmacological profiles. []

9-Methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidines conjugated to pyrazolo[3,4-d]pyrimidines

  • Compound Description: This series of compounds consists of pyrazolo[3,4-d]pyrimidines linked to a 9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidine moiety. The research investigates their anticancer and antioxidant activities. [] Notably, compound 11 (N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine) exhibits greater potency against the MCF-7 cell line than cisplatin. Compound 22 (1-(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)-6-phenyl-1,5,- dihydropyrazolo[3,4-d]pyrimidin-4-one) demonstrates comparable activity to cisplatin against the A549 cell line. []
  • Relevance: These compounds showcase the strategy of linking pyrazolo[3,4-d]pyrimidines, the core structure in 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, with other heterocyclic systems to create novel molecules with potent biological activities, particularly in the field of anticancer drug discovery. []

6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

  • Compound Description: This compound, a selective inhibitor of phosphatidylinositol 3-kinase-δ (PI3Kδ), exists in both anhydrous and crystalline hydrate forms. It is investigated for its potential use in treating respiratory diseases like asthma and COPD. [, , ]
  • Relevance: This compound, with its pyrazolo[3,4-d]pyrimidine core, is structurally related to 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide. Its development as a drug candidate further highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives, particularly for inflammatory diseases. [, , ]

(S)-N-(5-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)methanesulfonamide

  • Compound Description: This compound is a potent and selective dual inhibitor of PI3K delta and gamma. The research focuses on its development, synthesis, and potential for treating PI3K kinase-mediated diseases and disorders. []
  • Relevance: This compound, containing a pyrazolo[3,4-d]pyrimidine core, underscores the versatility of this scaffold in medicinal chemistry. Its specific design as a dual PI3K delta and gamma inhibitor further showcases the potential of pyrazolo[3,4-d]pyrimidine derivatives in targeting specific enzymes and pathways, similar to the exploration of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

  • Compound Description: CCT196969 is a panRAF inhibitor investigated for its brain distribution and potential to treat melanoma brain metastases. This compound displays high nonspecific binding in the brain and plasma. Its brain distribution is limited due to efflux mechanisms at the blood-brain barrier, specifically Bcrp. []
  • Relevance: This compound, while not directly containing the pyrazolo[3,4-d]pyrimidine core of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, is considered structurally related due to the presence of the pyrazole ring. Both pyrazoles and pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocycles often incorporated into drug design. The exploration of CCT196969 for treating melanoma brain metastases highlights the therapeutic potential of such heterocyclic compounds in oncology. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is another panRAF inhibitor investigated for its brain distribution and potential in treating melanoma brain metastases. It is a substrate for Bcrp, contributing to its limited brain distribution. Despite this, LY3009120 exhibits promising in vitro efficacy against patient-derived melanoma cell lines. []
  • Relevance: LY3009120, though lacking the pyrazolo[3,4-d]pyrimidine core of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, is considered a related compound due to its inclusion of a pyrimidine ring within its structure. Pyrimidines, alongside pyrazolo[3,4-d]pyrimidines, represent significant nitrogen-containing heterocycles frequently employed in drug development. LY3009120's investigation for treating melanoma brain metastases further emphasizes the importance of exploring such heterocyclic compounds in cancer therapy. []

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

  • Compound Description: MLN2480 is a panRAF inhibitor evaluated for its brain distribution and potential use in treating melanoma brain metastases. Despite being a substrate for Bcrp, MLN2480 demonstrates higher brain distribution compared to other panRAF inhibitors. []
  • Relevance: While MLN2480 lacks the pyrazolo[3,4-d]pyrimidine core found in 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, it is categorized as a related compound due to the presence of a pyrimidine ring within its structure. Pyrimidines, like pyrazolo[3,4-d]pyrimidines, are important nitrogen-containing heterocycles widely employed in drug development, further highlighting the significance of exploring such heterocyclic compounds in cancer treatment, particularly in the context of melanoma brain metastases. []

5-amino-1-(9-methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound is a key starting material used to synthesize a series of pyrazolo[3,4-d]pyrimidine nucleoside derivatives for evaluation against the H5N1 avian influenza virus. []
  • Relevance: This compound is structurally related to 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide through the presence of the pyrazolo[3,4-d]pyrimidine scaffold. The use of this compound to generate potential antiviral agents highlights the versatility of the pyrazolo[3,4-d]pyrimidine core for exploring different therapeutic areas. []

N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4- b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide

  • Compound Description: This group of sulfonamide drug derivatives incorporates a pyrazolo[3,4-b]pyridine moiety. These compounds were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: While not containing a pyrazolo[3,4-d]pyrimidine core like 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, this group of compounds is considered related due to the close structural similarity between pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The presence of the sulfonamide group in both sets of compounds further emphasizes their potential as antimicrobial agents. []
Overview

4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that falls under the category of pyrazolo[3,4-d]pyrimidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents due to its structural similarity to established antitumor drugs.

Source and Classification

This compound is synthesized from various precursors and has been classified as a sulfonamide derivative. Sulfonamides are known for their antibacterial properties, but derivatives like this one have shown promise in targeting specific enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Synthesis Analysis

The synthesis of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide involves several key steps:

  1. Starting Materials: The synthesis typically begins with the reaction of phenethylamine with pyrazolo[3,4-d]pyrimidine derivatives.
  2. Formation of Key Intermediates: The initial step involves the formation of a 4-amino derivative of pyrazolo[3,4-d]pyrimidine through cyclization reactions. This is followed by the introduction of the phenethylamino group via amination reactions.
  3. Sulfonamide Formation: The final step involves the sulfonation of the aromatic ring to yield the sulfonamide moiety, which enhances the compound's solubility and biological activity .

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula: C20H24N6O2S
  • Molecular Weight: Approximately 396.51 g/mol

Data

The compound features multiple functional groups, including:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A phenethylamino substituent.
  • A benzenesulfonamide group that contributes to its solubility and reactivity.

The structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions Analysis

Reactions

The chemical reactions involving this compound primarily focus on:

  • Substitution Reactions: The introduction of different substituents on the aromatic rings can modify biological activity.
  • Cyclization Reactions: These are crucial for forming the pyrazolo[3,4-d]pyrimidine core.
  • Hydrogen Bonding: The presence of nitrogen atoms in the structure allows for intramolecular hydrogen bonding, influencing stability and reactivity .

Technical Details

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action for 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide primarily involves its role as a dihydrofolate reductase inhibitor. By inhibiting this enzyme, the compound disrupts folate metabolism essential for DNA synthesis in rapidly dividing cells, particularly cancer cells .

Process and Data

Upon administration, the compound binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to reduced nucleotide synthesis and ultimately triggers apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions; reacts with nucleophiles due to the presence of electrophilic centers in its structure .

Relevant data from studies indicate that compounds similar to this one exhibit favorable pharmacokinetic profiles, adhering to Lipinski's rule of five, which predicts good oral bioavailability.

Applications

The primary applications of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide include:

  1. Anticancer Research: Investigated as a potential treatment for various cancers due to its ability to inhibit dihydrofolate reductase.
  2. Medicinal Chemistry: Serves as a scaffold for developing new drugs targeting similar pathways involved in tumor growth.
  3. Biological Studies: Used in studies exploring enzyme inhibition mechanisms and drug resistance profiles in cancer cell lines .

Properties

CAS Number

1170633-66-5

Product Name

4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

IUPAC Name

4-methyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzenesulfonamide

Molecular Formula

C22H24N6O2S

Molecular Weight

436.53

InChI

InChI=1S/C22H24N6O2S/c1-17-7-9-19(10-8-17)31(29,30)27-13-14-28-22-20(15-26-28)21(24-16-25-22)23-12-11-18-5-3-2-4-6-18/h2-10,15-16,27H,11-14H2,1H3,(H,23,24,25)

InChI Key

XXLXVQWUZWBFTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.